molecular formula C17H15NO5 B2916335 N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 1705315-05-4

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2916335
CAS No.: 1705315-05-4
M. Wt: 313.309
InChI Key: KAJSFWJUEQCRGK-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene core substituted at position 2 with a carboxamide group. The carboxamide nitrogen is further linked to a 3-(furan-2-yl)-3-hydroxypropyl chain. This structural motif places the compound within the broader family of 4-oxo-chromene derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-12(15-6-3-9-22-15)7-8-18-17(21)16-10-13(20)11-4-1-2-5-14(11)23-16/h1-6,9-10,12,19H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJSFWJUEQCRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furoic acid.

    Chromene Ring Formation: The chromene ring is often synthesized via the condensation of salicylaldehyde with an appropriate diketone.

    Coupling Reaction: The furan and chromene intermediates are then coupled through a series of reactions involving amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the chromene ring can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the chromene ring.

    Substitution: Ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s key distinguishing features include:

  • Position of the carboxamide group : At position 2 of the chromene ring, contrasting with common analogs like 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (compound 12 in ), where the carboxamide is at position 3 .
  • Substituent complexity : The 3-(furan-2-yl)-3-hydroxypropyl chain introduces a heteroaromatic (furan) and hydrophilic (hydroxy) moiety, unlike simpler substituents such as sulfamoylphenyl or methoxyphenethyl groups in other coumarin carboxamides .

Physicochemical Properties

  • Solubility : The hydroxypropyl and furan groups in the target compound likely improve aqueous solubility compared to lipophilic substituents like methoxyphenethyl .
  • Acidity/Basicity: The sulfamoyl group in compound 12 introduces acidic protons (pKa ~10–11 for sulfonamides), whereas the target compound’s hydroxypropyl chain may act as a hydrogen bond donor .

Biological Activity

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H19N1O5\text{C}_{19}\text{H}_{19}\text{N}_{1}\text{O}_{5}

This structure includes a furan ring, a hydroxypropyl group, and a chromene backbone, which are known to contribute to various biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC₁₉H₁₉N₁O₅
Molecular Weight341.4 g/mol
CAS Number1421466-83-2
Melting PointNot Available
SolubilityNot Available

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are key players in inflammatory processes .
  • Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress .
  • Interaction with Biological Targets : The furan moiety can interact with specific receptors or enzymes, potentially modulating signaling pathways involved in disease processes .

Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values for some derivatives ranged from 5.4 μM to 24.3 μM against different targets .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit COX-2 and LOX enzymes, which are implicated in inflammatory diseases. Kinetic studies showed moderate inhibition with IC50 values indicating effective concentrations for therapeutic applications .

Table 2: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Value (μM)
COX-2 InhibitionCOX-210.4
LOX InhibitionLOX-57.7
CytotoxicityMCF-7 Cell Line5.4

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on various furochromone derivatives, including this compound, revealed significant cytotoxic effects against the MCF-7 breast cancer cell line. The study utilized both in vitro assays and molecular docking techniques to elucidate the interaction between the compound and cellular targets, providing insights into its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory properties of chromene derivatives showed that this compound effectively inhibited COX and LOX pathways in cellular models. This inhibition was correlated with reduced levels of pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases .

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